
4-Isopropoxy-3-methoxybenzaldehyde oxime
Overview
Description
4-Isopropoxy-3-methoxybenzaldehyde oxime (IUPAC name: this compound; CAS: 98799-36-1) is an oxime derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol (calculated). It features a benzaldehyde backbone substituted with isopropoxy (-OCH(CH₃)₂) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively, and an oxime (-NOH) functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3-methoxybenzaldehyde oxime typically involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-3-methoxybenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the benzaldehyde oxime.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Bioactive Compounds :
- 4-Isopropoxy-3-methoxybenzaldehyde oxime can serve as an intermediate in synthesizing various bioactive compounds. Its oxime functionality allows for further chemical transformations, making it valuable in drug development processes.
-
Anticancer Activity :
- Oxime derivatives have been reported to exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potential as kinase inhibitors, targeting pathways involved in tumorigenesis. Studies indicate that modifications to the oxime group can enhance biological activity against various cancer cell lines .
- Enzyme Inhibition :
Chemical Research Applications
-
Reactivity Studies :
- The unique reactivity of this compound allows it to participate in diverse chemical reactions typical of oximes, such as dehydration to form nitriles or rearrangement to amides. These reactions are of interest for developing new synthetic methodologies.
- Analytical Chemistry :
Case Study 1: Anticancer Evaluation
A study evaluated several oxime derivatives against lung cancer cells (A549). Among these, derivatives related to this compound exhibited promising anticancer activity, suggesting that structural modifications can lead to enhanced efficacy against specific cancer types .
Case Study 2: Enzyme Inhibition
Research highlighted the potential of oxime compounds as enzyme inhibitors, particularly focusing on their ability to inhibit protein-protein interactions and ligand-receptor interactions critical in various diseases. This positions this compound within a broader context of therapeutic development aimed at targeting complex biological systems .
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-methoxybenzaldehyde oxime is primarily related to its ability to interact with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Compound Name | Molecular Formula | CAS Number | Substituents (Position) | Molecular Weight (g/mol) |
---|---|---|---|---|
4-Isopropoxy-3-methoxybenzaldehyde oxime | C₁₁H₁₅NO₃ | 98799-36-1 | Isopropoxy (4), Methoxy (3) | 209.24 |
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime | C₈H₈BrNO₃ | - | Bromo (3), Hydroxy (4), Methoxy (5) | 246.06 (calculated) |
3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime | C₁₀H₁₂BrNO₃ | - | Bromo (3), Ethoxy (4), Methoxy (5) | 274.14 (calculated) |
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime | C₁₁H₁₄BrNO₃ | - | Bromo (3), Isopropoxy (4), Methoxy (5) | 288.17 (calculated) |
Key Observations :
- Brominated analogs (e.g., 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime) exhibit higher molecular weights due to bromine substitution, which may enhance reactivity in nucleophilic reactions .
Thermal Stability
Table 2: Thermal Decomposition Data
Compound Name | Decomposition Temperature (°C) | Stabilizing Features |
---|---|---|
This compound | Not reported | Moderate H-bonding (oxime group) |
Di(1H-tetrazol-5-yl) methanone oxime | 288.7 | Extensive H-bonding (tetrazole) |
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | 247.6 | High H-bonding and π-π stacking |
Research Findings :
- Tetrazole-containing oximes (e.g., di(1H-tetrazol-5-yl) methanone oxime) exhibit superior thermal stability due to intermolecular hydrogen bonding and aromatic stacking, enabling decomposition temperatures above 240°C .
- The absence of tetrazole rings in this compound suggests lower thermal resilience, though experimental data is lacking .
Table 3: Toxicity Classification
Implications :
- 4-Methylpentan-2-one oxime’s toxicity highlights the need for rigorous safety assessments of oximes, particularly those with small alkyl substituents .
- Larger aromatic substituents (e.g., in this compound) may reduce acute toxicity, but empirical studies are required .
Substituent Effects on Reactivity
- Methoxy vs. Isopropoxy groups introduce steric hindrance, which may slow reaction kinetics but improve selectivity .
- Oxime Functional Group: The -NOH moiety facilitates chelation with metals, suggesting applications in catalysis or polymer stabilization, similar to 4-methoxyacetophenone oxime derivatives .
Biological Activity
4-Isopropoxy-3-methoxybenzaldehyde oxime (CAS Number: 98799-36-1) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 209.25 g/mol
- IUPAC Name : (E)-4-Isopropoxy-3-methoxybenzaldehyde oxime
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxime functional group enhances its reactivity and potential for bioactivity, similar to other oxime derivatives which have been shown to exhibit significant pharmacological properties.
Key Mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Cell Signaling Modulation : It can influence signaling pathways related to inflammation and cellular proliferation, potentially affecting cancer cell growth.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity :
- Anti-inflammatory Effects :
-
Neuroprotective Properties :
- In vitro studies involving neuronal cells have shown that this compound promotes neurite outgrowth, indicating its potential role in neuroprotection and treatment of neurodegenerative disorders.
Case Studies
Several case studies illustrate the biological effects of this compound:
Study | Model | Findings |
---|---|---|
Neuroprotective Study | Rat cortical neurons | Enhanced neurite outgrowth, suggesting neurotrophic activity. |
Anti-inflammatory Research | Immune cell lines | Low doses modulated immune responses without toxicity. |
Toxicity Assessment | Various cell types | High doses induced oxidative stress and cellular damage. |
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds in terms of their biological activities:
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 4-Isopropoxy-3-methoxybenzaldehyde oxime, and how can reaction conditions be optimized for high yield?
Methodological Answer: Synthesis typically involves condensation of 4-isopropoxy-3-methoxybenzaldehyde with hydroxylamine under acidic or neutral conditions. Optimization includes:
- Catalyst selection : Use ammonium acetate in ethanol for mild conditions (60–80°C) to minimize side reactions .
- Stoichiometry : A 1:1.2 molar ratio of aldehyde to hydroxylamine ensures complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the oxime with >90% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
Q. How should researchers characterize the structural configuration of this compound using spectroscopic methods?
Methodological Answer:
- NMR :
- 1H NMR : Aromatic protons appear as a multiplet at δ 7.12–7.20 ppm (meta to oxime), with isopropoxy (δ 1.30–1.35 ppm, doublet) and methoxy (δ 3.85 ppm, singlet) groups .
- 13C NMR : Confirm oxime formation via C=N signal at ~150 ppm .
- IR : Strong absorption at ~3200 cm⁻¹ (O-H stretch of oxime) and 1640 cm⁻¹ (C=N stretch) .
- Mass spectrometry : Molecular ion peak at m/z 237.1 (C₁₁H₁₅NO₃⁺) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation (P303+P361+P353 code) .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What computational approaches can predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for nucleophilic attack. Focus on oxime’s lone pair orientation (E/Z isomerism) and steric effects from isopropoxy groups .
- Solvent effects : Include polarizable continuum models (PCM) for ethanol/water mixtures to simulate reaction environments .
Q. How can discrepancies between experimental and theoretical data on oxime stability be resolved?
Methodological Answer:
- Data reconciliation : Compare experimental NMR chemical shifts with computed GIAO (Gauge-Independent Atomic Orbital) values. Adjust for solvent polarity and hydrogen-bonding interactions, which DFT may underestimate .
- Dynamic effects : Perform molecular dynamics simulations (AMBER) to assess conformational flexibility impacting stability .
Q. What strategies are effective in synthesizing derivatives of this compound for structure-activity studies?
Methodological Answer:
Properties
IUPAC Name |
(NE)-N-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-10-5-4-9(7-12-13)6-11(10)14-3/h4-8,13H,1-3H3/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVPRUMWJACKFV-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=NO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=N/O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425980 | |
Record name | SBB028849 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98799-36-1 | |
Record name | SBB028849 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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